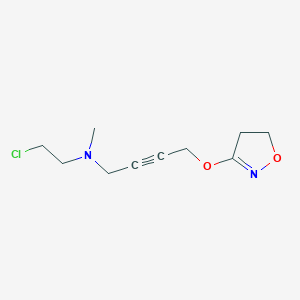![molecular formula C7H5ClN2O3S B12870246 2-Chlorobenzo[d]oxazole-4-sulfonamide](/img/structure/B12870246.png)
2-Chlorobenzo[d]oxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzo[d]oxazole-4-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]oxazole-4-sulfonamide typically involves the reaction of 2-aminophenol with chlorosulfonic acid, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like zinc bromide or lead acetate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzo[d]oxazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Cyclization Reactions: The sulfonamide group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Substitution Products: Various substituted benzoxazoles.
Oxidation Products: Sulfonic acids.
Reduction Products: Amines.
Scientific Research Applications
2-Chlorobenzo[d]oxazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. Additionally, the benzoxazole ring can interact with DNA or proteins, affecting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antifungal activity.
2-Ethoxybenzo[d]oxazole: Exhibits antibacterial properties.
2-Chlorobenzoxazole: Used in the synthesis of various organic compounds.
Comparison: Compared to other benzoxazole derivatives, it offers a broader range of biological activities and can be used in more diverse research and industrial applications .
Properties
Molecular Formula |
C7H5ClN2O3S |
|---|---|
Molecular Weight |
232.64 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazole-4-sulfonamide |
InChI |
InChI=1S/C7H5ClN2O3S/c8-7-10-6-4(13-7)2-1-3-5(6)14(9,11)12/h1-3H,(H2,9,11,12) |
InChI Key |
BGIBKAIXIFLDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)N=C(O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrrolo[1,2-a]imidazol-5(3H)-one](/img/structure/B12870166.png)
![2-Acetylbenzo[d]oxazole-5-sulfonamide](/img/structure/B12870180.png)
![4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12870186.png)
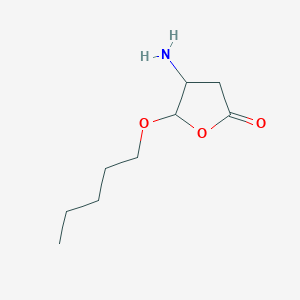

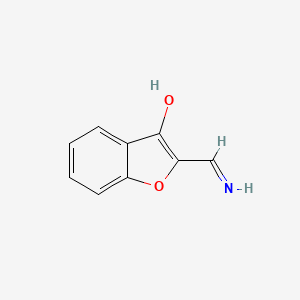
![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
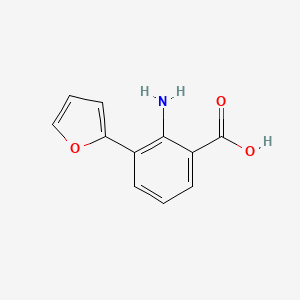
![8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride](/img/structure/B12870231.png)
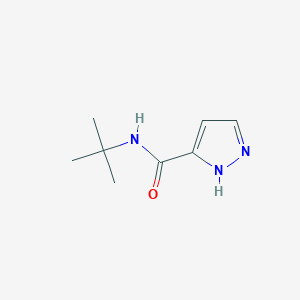

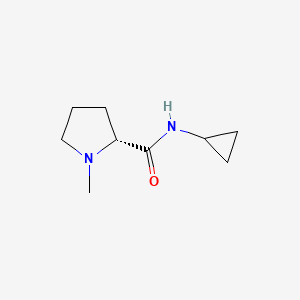
![(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)
